1H-Pyrazolo[4,3-c]pyridine
Overview
Description
1H-Pyrazolo[4,3-c]pyridine is a heterocyclic compound that consists of a fused pyrazole and pyridine ring system. This compound is part of the broader family of pyrazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold in drug discovery and development.
Mechanism of Action
Target of Action
1H-Pyrazolo[4,3-c]pyridine is a heterocyclic compound that has been the subject of extensive research due to its potential biomedical applications
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. The compound can be selectively elaborated along multiple growth vectors, including N-1 and N-2 through protection-group and N-alkylation reactions . .
Biochemical Pathways
It’s known that heterocyclic compounds like this compound can engage with the target protein through a wide variety of intermolecular interactions . This suggests that this compound could potentially affect multiple biochemical pathways.
Result of Action
It’s known that heterocyclic compounds like this compound can engage with the target protein through a wide variety of intermolecular interactions , which suggests that this compound could potentially have significant molecular and cellular effects.
Action Environment
It’s known that the efficacy of heterocyclic compounds can be influenced by a variety of factors, including the presence of other compounds, ph levels, temperature, and more .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1H-Pyrazolo[4,3-c]pyridine are largely determined by its interactions with various biomolecules. For instance, it has been shown to be a potent, selective inhibitor of CDK1/CDK2 in vitro . This suggests that this compound interacts with these enzymes, potentially altering their function and influencing biochemical reactions .
Cellular Effects
In cellular contexts, this compound has been reported to have cytotoxic effects. It has the ability to block cell cycle progression and/or induce apoptosis . This indicates that this compound can significantly influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, as a potent inhibitor of CDK1/CDK2, this compound likely binds to these enzymes and inhibits their activity, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
Given its reported cellular effects, it is plausible that the effects of this compound may change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Given its biochemical properties and cellular effects, it is likely that this compound interacts with various enzymes or cofactors and could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
Given its biochemical properties, it is plausible that this compound interacts with various transporters or binding proteins, which could influence its localization or accumulation within cells .
Subcellular Localization
Given its biochemical properties and cellular effects, it is plausible that this compound is localized to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[4,3-c]pyridine can be synthesized through several methods. One common approach involves the cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, resulting in the formation of the pyrazolopyridine core . Another method includes the use of 1-substituted 3-methyl-1H-pyrazole or 1-substituted 1H-pyrazole as starting materials, which are then subjected to various reaction conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as protection-group and N-alkylation reactions, tandem borylation, and Suzuki–Miyaura cross-coupling reactions .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield hydrogenated derivatives .
Scientific Research Applications
1H-Pyrazolo[4,3-c]pyridine has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable scaffold in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
1H-Pyrazolo[4,3-c]pyridine can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridine: This compound has a different fusion pattern of the pyrazole and pyridine rings, leading to distinct biological activities.
Pyrazolo[3,4-d]pyrimidine: This compound is known for its potential as a cyclin-dependent kinase inhibitor and has applications in cancer therapy.
Pyrazolo[4,3-c]quinolizinone: This compound is synthesized through multi-component reactions and has unique structural features.
The uniqueness of this compound lies in its specific ring fusion pattern and the resulting biological activities, which make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1H-pyrazolo[4,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-7-3-5-4-8-9-6(1)5/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXFPLXZZSWROM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60949860, DTXSID201311761 | |
Record name | 1H-Pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60949860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H-Pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201311761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
271-52-3, 271-49-8, 271-50-1 | |
Record name | 1H-Pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60949860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H-Pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201311761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazolo[4,3-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2H-Pyrazolo[4,3-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5H-pyrazolo[4,3-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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